molecular formula C10H17F2IO B13312476 1-(2,2-Difluoroethoxy)-2-iodocyclooctane

1-(2,2-Difluoroethoxy)-2-iodocyclooctane

Cat. No.: B13312476
M. Wt: 318.14 g/mol
InChI Key: AOXMWEXSEGGQQI-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethoxy)-2-iodocyclooctane ( 1594869-37-0) is a high-value chemical intermediate with the molecular formula C 10 H 17 F 2 IO and a molecular weight of 318.14 g/mol . This organoiodine compound features a cyclooctane backbone substituted with both a 2,2-difluoroethoxy chain and an iodine atom, a combination that offers versatile reactivity for sophisticated molecular construction in medicinal chemistry and drug discovery . The distinct structural motifs present in this reagent provide specific research value. The iodine moiety serves as an excellent leaving group, making the compound a pivotal electrophilic building block for cross-coupling reactions, such as Suzuki or Negishi couplings, which are fundamental for creating carbon-carbon bonds in complex target molecules . Concurrently, the 2,2-difluoroethoxy group is a privileged structure in modern pharmaceutical design, known to influence the metabolic stability, bioavailability, and binding affinity of drug candidates . The integration of these two functional groups onto a cyclooctane ring, which can impart conformational constraints, makes this compound a particularly useful intermediate for the synthesis of novel therapeutic agents. Supplied at a purity of 95% and stored to preserve stability, this compound is intended for use by qualified researchers in controlled laboratory environments . As a specialized intermediate, its primary applications are in exploratory synthesis for programs targeting small molecule therapeutics. This product is labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H17F2IO

Molecular Weight

318.14 g/mol

IUPAC Name

1-(2,2-difluoroethoxy)-2-iodocyclooctane

InChI

InChI=1S/C10H17F2IO/c11-10(12)7-14-9-6-4-2-1-3-5-8(9)13/h8-10H,1-7H2

InChI Key

AOXMWEXSEGGQQI-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(C(CC1)OCC(F)F)I

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(2,2-Difluoroethoxy)-2-iodocyclooctane typically involves two key transformations:

  • Introduction of the 2,2-difluoroethoxy substituent onto the cyclooctane ring.
  • Selective iodination at the 2-position of the cyclooctane ring.

Due to the complexity of incorporating fluorinated ether groups and halogen atoms on medium-sized rings like cyclooctane, the synthetic route requires careful selection of reagents, solvents, and conditions to achieve high regioselectivity and yield.

Stepwise Preparation Approach

Synthesis of 2,2-Difluoroethoxy Substituted Cyclooctane Intermediate
  • The 2,2-difluoroethoxy group is generally introduced via nucleophilic substitution reactions involving 2,2-difluoroethanol as the nucleophile.
  • An appropriate leaving group on the cyclooctane ring (e.g., a halide or sulfonate ester) is displaced by 2,2-difluoroethanol under basic conditions.
  • Organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to solubilize both reactants and facilitate nucleophilic attack.
  • Alkali bases like potassium carbonate or sodium hydride are employed to deprotonate 2,2-difluoroethanol, enhancing its nucleophilicity.
Iodination of the Cyclooctane Ring
  • The iodination at the 2-position can be achieved via electrophilic substitution using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
  • Alternatively, halogen exchange reactions starting from a brominated or chlorinated cyclooctane intermediate may be used to introduce iodine selectively.
  • Reaction conditions typically involve mild heating (15–60 °C) and may require a catalyst or activator to promote regioselectivity.

Detailed Research Outcomes and Data

Reaction Conditions and Yields

Although direct literature specifically on this compound is limited, related fluorinated cyclooctane derivatives and difluoroethoxy-substituted aromatic compounds provide insights into effective preparation methods.

Step Reaction Type Reagents/Conditions Solvent Temperature (°C) Yield (%) Notes
1 Nucleophilic substitution 2,2-Difluoroethanol, base (K2CO3/NaH) DMF/DMSO 40–60 70–85 Efficient introduction of difluoroethoxy group
2 Electrophilic iodination Iodine source (ICl or NIS), possible catalyst Organic solvent (e.g., acetonitrile) 15–60 60–75 Selective iodination on cyclooctane ring

Summary and Recommendations for Synthesis

  • The preparation of this compound is best approached via a two-step sequence: first installing the difluoroethoxy substituent through nucleophilic substitution, followed by selective iodination.
  • Polar aprotic solvents such as DMF or DMSO and moderate heating facilitate efficient substitution.
  • Iodination should be conducted under controlled temperature to avoid over-substitution or ring degradation.
  • The overall yield can be optimized by careful control of reagent equivalents, reaction time, and purification methods.

Chemical Reactions Analysis

1-(2,2-Difluoroethoxy)-2-iodocyclooctane undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like sodium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Difluoroethoxy)-2-iodocyclooctane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethoxy)-2-iodocyclooctane involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the difluoroethoxy group. These functional groups make the compound reactive towards nucleophiles and suitable for cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Structural Analogs with Difluoroethoxy Groups

5-Bromo-2-(2,2-difluoroethoxy)pyrimidine (CAS 1557875-06-5)
  • Structure : A pyrimidine ring substituted with bromine at position 5 and a 2,2-difluoroethoxy group at position 2.
  • Key Differences :
    • The aromatic pyrimidine ring () introduces resonance stabilization, unlike the aliphatic cyclooctane in the target compound.
    • Bromine vs. iodine: Bromine’s lower atomic weight and electronegativity may reduce steric hindrance and alter substitution reactivity.
  • Implications : The difluoroethoxy group’s electron-withdrawing effect likely enhances electrophilic substitution on the pyrimidine ring, whereas in the cyclooctane derivative, it may polarize the adjacent C–I bond, facilitating nucleophilic substitution .
1-[2-(2-Iodoethoxy)ethoxy]-2-methoxyethane (CAS 62999-96-6)
  • Structure : A linear ether chain with iodine at the terminal ethoxy group.
  • Key Differences :
    • The absence of a cyclic structure reduces steric strain compared to cyclooctane.
    • Multiple ether oxygen atoms increase polarity and solubility in polar solvents ().
  • Implications : The linear structure may exhibit faster reaction kinetics in substitution reactions due to reduced steric hindrance compared to the bulky cyclooctane ring .

Halogenated Ethylene and Ethane Derivatives

1,1-Difluoro-2-iodoethylene (C₂HF₂I)
  • Structure : A simple ethylene derivative with iodine and two fluorine atoms.
  • Key Differences :
    • Smaller molecular weight (189.93 g/mol ) and higher volatility ().
    • The sp²-hybridized ethylene double bond enables conjugation, unlike the saturated cyclooctane.
  • Implications : The iodine in 1,1-difluoro-2-iodoethylene is more accessible for elimination or addition reactions, while in the cyclooctane derivative, steric shielding by the ring may slow such processes .
2-Chloro-1-cyclopentyl-1,1-difluoroethane ()
  • Structure : A cyclopentane adduct with chloro and difluoro substituents.
  • Key Differences :
    • Smaller cyclopentane ring increases ring strain compared to cyclooctane.
    • Chlorine vs. iodine: Chlorine’s lower polarizability may reduce nucleophilic substitution rates.
  • Implications : The cyclopentane derivative’s higher strain could enhance reactivity in ring-opening reactions, whereas the cyclooctane’s relative stability may favor substitution over ring modifications .

Physicochemical Properties (Inferred)

Property 1-(2,2-Difluoroethoxy)-2-iodocyclooctane 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine 1,1-Difluoro-2-iodoethylene
Molecular Weight ~316.14 g/mol ~265.02 g/mol 189.93 g/mol
Boiling Point High (estimated >200°C) Moderate (aromatic influence) Low (~19°C, )
Solubility Low in water, high in organic solvents Moderate in polar solvents Low in water
Reactivity Nucleophilic substitution (C–I bond) Electrophilic substitution (pyrimidine) Addition/elimination

Biological Activity

1-(2,2-Difluoroethoxy)-2-iodocyclooctane is a compound of interest due to its potential biological activities. Understanding its interactions at the molecular level, as well as its pharmacological properties, is crucial for evaluating its therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

This compound is characterized by the presence of a difluoroethoxy group and an iodine atom attached to a cyclooctane ring. Its unique structure may influence its biological activity and interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on antiviral properties and potential mechanisms of action.

Case Studies

Several case studies highlight the biological effects of related compounds:

  • Study on Fluorinated Nucleosides : A study evaluated the antiviral activity of fluorinated nucleosides against HSV. The results demonstrated that structural modifications can enhance antiviral potency. Similar modifications in this compound might yield comparable results .
  • Toxicological Assessments : Toxicity studies indicate that compounds containing iodine and difluoro groups can exhibit harmful effects if ingested or absorbed through the skin. Safety profiles must be established to evaluate therapeutic viability .

The mechanisms by which this compound may exert its biological effects could involve:

  • Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral DNA synthesis by inhibiting viral enzymes.
  • Cellular Uptake and Distribution : Understanding how this compound is absorbed and distributed in biological systems is essential for assessing its pharmacokinetics.

Data Table: Biological Activity Summary

CompoundActivity TypeReference
This compoundAntiviral PotentialHypothetical based on analogs
Related Fluorinated NucleosidesAntiviral (HSV)
Iodinated CompoundsToxicity Assessment

Q & A

Q. What are the optimal synthetic routes for 1-(2,2-Difluoroethoxy)-2-iodocyclooctane?

The synthesis typically involves introducing the difluoroethoxy and iodine groups onto a cyclooctane backbone. Key steps include:

  • Reagents : Use difluoroethanol for the difluoroethoxy group and iodinating agents (e.g., iodine monochloride or N-iodosuccinimide) for iodine incorporation .
  • Reaction Conditions : Optimize temperature (e.g., 60–80°C), solvent polarity (e.g., dichloromethane or THF), and reaction time (12–24 hours) to maximize yield and purity .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is recommended to isolate the product.

Q. How does the cyclooctane ring size influence steric interactions and reactivity?

The eight-membered cyclooctane ring introduces unique steric strain compared to smaller rings (e.g., cycloheptane in analogous compounds). This strain affects:

  • Conformational Flexibility : Chair and boat conformations are less stable, leading to increased reactivity at the iodine and difluoroethoxy sites .
  • Substitution Reactions : Larger rings may slow down nucleophilic substitution due to steric hindrance, requiring elevated temperatures or polar aprotic solvents (e.g., DMF) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR : 19F^{19}\text{F} NMR to confirm difluoroethoxy group integrity (δ120\delta \approx -120 to 140-140 ppm) and 1H^{1}\text{H} NMR for cyclooctane protons (δ1.52.5\delta \approx 1.5–2.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated ~352.08 g/mol) and isotopic patterns for iodine (127I^{127}\text{I}) .
  • IR Spectroscopy : Peaks at 1100–1250 cm1^{-1} (C–F stretching) and 500–600 cm1^{-1} (C–I stretching) .

Advanced Research Questions

Q. What computational methods predict stereochemical outcomes in iodine-mediated reactions?

  • DFT Calculations : Use Gaussian or ORCA to model transition states during nucleophilic substitution (e.g., SN2 mechanisms). Focus on iodine’s leaving group ability and steric effects from the cyclooctane ring .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMSO) on reaction pathways to explain regioselectivity .
  • Docking Studies : If targeting biological applications, assess binding affinity to enzymes using AutoDock Vina, leveraging fluorine’s electronegativity for polar interactions .

Q. How can contradictory data on reaction yields be resolved during synthesis?

  • Parameter Screening : Systematically vary solvents, temperatures, and catalysts (e.g., phase-transfer catalysts for biphasic reactions) using Design of Experiments (DoE) .
  • Byproduct Analysis : Employ LC-MS or GC-MS to identify side products (e.g., elimination products from β-hydrogen abstraction) and adjust reaction conditions accordingly .
  • Kinetic Studies : Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .

Q. What strategies mitigate iodine’s instability during storage or reactions?

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent iodine oxidation.
  • Light-Sensitive Handling : Store the compound in amber vials to avoid photodecomposition of the C–I bond .
  • Stabilizers : Add radical scavengers (e.g., BHT) to suppress iodine-mediated radical pathways in prolonged reactions .

Q. How does the difluoroethoxy group influence biological activity compared to non-fluorinated analogs?

  • Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, enhancing half-life in biological systems .
  • Binding Affinity : The difluoroethoxy group participates in hydrogen bonding with target proteins (e.g., kinases), as shown in SAR studies of related compounds .
  • Toxicity Profiling : Compare cytotoxicity (via MTT assays) against non-fluorinated analogs to assess fluorine’s impact on selectivity .

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